molecular formula C12H9F2O5P B10756371 6-(Difluoro-phosphono-methyl)-naphthalene-2-carboxylic acid

6-(Difluoro-phosphono-methyl)-naphthalene-2-carboxylic acid

Cat. No.: B10756371
M. Wt: 302.17 g/mol
InChI Key: NKGNOWNPXBURRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Difluoro-Phosphono-Methyl)-Naphthalene-2-Carboxylic Acid is an organic compound belonging to the class of naphthalenes. It contains a naphthalene moiety, which consists of two fused benzene rings, and is characterized by the presence of difluoro-phosphono-methyl and carboxylic acid functional groups .

Preparation Methods

The synthesis of 6-(Difluoro-Phosphono-Methyl)-Naphthalene-2-Carboxylic Acid involves several steps. One efficient method is based on electrophilic fluorination of the corresponding (pyridinylmethyl)phosphonates with N-fluorobenzenesulfonimide. Hydrolysis and subsequent catalytic hydrogenation of the obtained difluoro(pyridinyl)methyl phosphonates afford the respective phosphonic acids . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

6-(Difluoro-Phosphono-Methyl)-Naphthalene-2-Carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(Difluoro-Phosphono-Methyl)-Naphthalene-2-Carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Difluoro-Phosphono-Methyl)-Naphthalene-2-Carboxylic Acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H9F2O5P

Molecular Weight

302.17 g/mol

IUPAC Name

6-[difluoro(phosphono)methyl]naphthalene-2-carboxylic acid

InChI

InChI=1S/C12H9F2O5P/c13-12(14,20(17,18)19)10-4-3-7-5-9(11(15)16)2-1-8(7)6-10/h1-6H,(H,15,16)(H2,17,18,19)

InChI Key

NKGNOWNPXBURRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)(F)P(=O)(O)O)C=C1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.